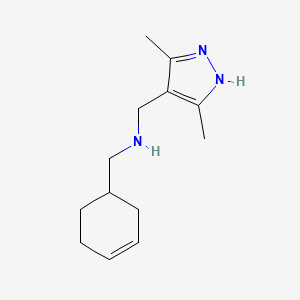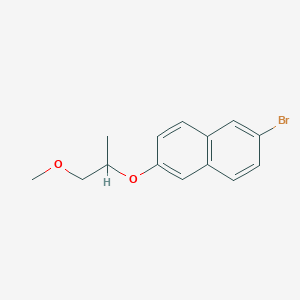
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a phenyl group bearing triethylsilyl groups and a dicyclohexylphosphanyl group. Its unique structure imparts distinctive chemical properties, making it valuable for various applications.
Méthodes De Préparation
The synthesis of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the substituted phenyl and pyrrole intermediates, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties to the final products.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole stands out due to its distinctive substituents and the resulting chemical properties. Similar compounds include:
1-(2,6-Dimethylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole: Lacks the triethylsilyl groups, resulting in different reactivity and applications.
1-(2,6-Diphenylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole:
The unique combination of triethylsilyl and dicyclohexylphosphanyl groups in this compound imparts specific properties that make it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C34H58NPSi2 |
|---|---|
Poids moléculaire |
568.0 g/mol |
Nom IUPAC |
[1-[2,6-bis(triethylsilyl)phenyl]pyrrol-2-yl]-dicyclohexylphosphane |
InChI |
InChI=1S/C34H58NPSi2/c1-7-37(8-2,9-3)31-25-19-26-32(38(10-4,11-5)12-6)34(31)35-28-20-27-33(35)36(29-21-15-13-16-22-29)30-23-17-14-18-24-30/h19-20,25-30H,7-18,21-24H2,1-6H3 |
Clé InChI |
GZHCQKZGSLWFPT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C(=CC=C1)[Si](CC)(CC)CC)N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
